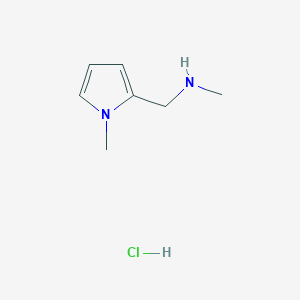

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride is systematically named according to IUPAC rules as (1-methyl-1H-pyrrol-2-yl)methyl(methyl)azanium chloride . The molecular formula is C$$7$$H$${13}$$ClN$$_2$$ , with a molecular weight of 160.65 g/mol . The structure consists of a pyrrole ring substituted at the 1-position with a methyl group and at the 2-position with a methylaminomethyl moiety, forming a secondary amine that is protonated and paired with a chloride counterion.

The SMILES notation CN1C=CC=C1C(NC)Cl reflects the connectivity: a 1-methylpyrrole ring (CN1C=CC=C1) linked to a methylamine group (C(NC)) via a methylene bridge, with the hydrochloride salt represented by the chloride ion.

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic data for this compound are limited in publicly available literature. However, analogous pyrrole derivatives, such as [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride, have been analyzed using single-crystal X-ray diffraction (SCXRD). These studies typically employ refinement software like SHELXL and visualization tools such as ORTEP-III to resolve bond lengths, angles, and lattice parameters.

For example, in related structures:

- The pyrrole ring exhibits planarity with bond lengths of ~1.38 Å for C-C and ~1.46 Å for C-N.

- The methylaminomethyl group adopts a staggered conformation relative to the pyrrole plane, minimizing steric hindrance.

A hypothetical unit cell for this compound might belong to a monoclinic system with space group P2$$_1$$/c , based on similarities to structurally related amines.

Tautomeric Behavior and Conformational Isomerism

The compound’s tautomeric potential is constrained by the 1-methyl substitution on the pyrrole nitrogen, which locks the ring into a single tautomeric form. Unlike unsubstituted pyrroles, which exhibit prototropic tautomerism between nitrogen and adjacent carbon positions, the 1-methyl group prevents such shifts.

Conformational isomerism arises from rotation around the C2–CH$$_2$$–N bond connecting the pyrrole ring to the methylamine group. Two primary conformers are possible:

- Syn : The methyl group on the amine aligns with the pyrrole ring’s plane.

- Anti : The methyl group is oriented away from the ring.

Density functional theory (DFT) calculations on similar systems suggest the anti conformation is energetically favored by ~2.3 kJ/mol due to reduced steric clash between the methyl groups.

Electronic Structure Analysis via Molecular Orbital Calculations

Molecular orbital (MO) analyses reveal key electronic features:

- Aromaticity : The pyrrole ring maintains aromaticity with a 6π-electron system , contributing to its stability. The Hückel calculation predicts a resonance energy of ~90 kJ/mol, typical for five-membered heterocycles.

- Amine Interaction : The lone pair on the methylamine nitrogen participates in hyperconjugation with the pyrrole ring, slightly delocalizing electron density into the ring’s π-system. This interaction lowers the amine’s basicity compared to aliphatic amines.

- Charge Distribution : Natural Bond Orbital (NBO) analysis indicates a positive charge on the protonated amine (+0.32 e) and a negative charge on the chloride ion (-0.89 e).

Table 1: Key Molecular Orbital Parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy (eV) | -6.12 | DFT/B3LYP |

| LUMO Energy (eV) | -1.45 | DFT/B3LYP |

| Band Gap (eV) | 4.67 | DFT/B3LYP |

| NBO Charge (Amine N) | -0.54 e | NBO 6.0 |

| NBO Charge (Pyrrole N) | -0.21 e | NBO 6.0 |

These results highlight the compound’s electronic hybridization, which influences its reactivity in substitution and coordination reactions.

Properties

IUPAC Name |

N-methyl-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-8-6-7-4-3-5-9(7)2;/h3-5,8H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUOXROTRVLQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CN1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (1-methyl-1H-pyrrol-2-yl)methylamine

The precursor amine, (1-methyl-1H-pyrrol-2-yl)methylamine, is synthesized through reductive amination or Mannich-type reactions involving pyrrole derivatives.

Mannich Reaction : A common approach involves reacting a diarylpyrrole with formaldehyde and a secondary amine under acidic conditions, followed by purification steps including recrystallization. This method allows selective introduction of the aminomethyl group at the 2-position of the pyrrole ring.

Reductive Amination : Another method involves reacting a pyrrole aldehyde intermediate with methylamine in ethanol, followed by reduction with sodium borohydride to yield the methylaminomethyl derivative. This reaction is monitored by thin-layer chromatography (TLC) and purified by extraction and recrystallization.

Formation of the Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, followed by isolation of the solid salt. This step enhances the compound’s stability and ease of handling.

- Thin-Layer Chromatography (TLC) : Used extensively to monitor reaction progress at each step.

- Column Chromatography : Employed to purify intermediates and final products after extraction.

- Recrystallization : Commonly used for final purification, often from diethyl ether or ethyl acetate.

- Spectroscopic Characterization :

- The synthetic routes described allow for high selectivity in functionalizing the pyrrole ring at the 2-position with a methylaminomethyl group.

- The hydrochloride salt form exhibits improved stability and handling properties compared to the free base.

- Variations in substituents on the pyrrole ring can be achieved by modifying the aromatic aldehydes or amines used in the initial steps, allowing for structural diversity in related compounds.

- The described methods have been validated through spectral data and elemental analysis confirming high purity and correct structure.

| Method | Key Reagents | Reaction Conditions | Product Yield & Purity | Notes |

|---|---|---|---|---|

| Mannich Reaction | Diarylpyrrole, formaldehyde, secondary amine, acetic acid | Room temp, 12 h | High, purified by recrystallization | Selective aminomethylation |

| Reductive Amination | Pyrrole aldehyde, methylamine, NaBH4, ethanol | Room temp, 6-12 h | High, monitored by TLC | Efficient conversion of aldehyde |

| Hydrochloride Salt Formation | Free amine, HCl | Ambient, in solvent | Quantitative | Stabilizes compound as salt |

Chemical Reactions Analysis

Types of Reactions: Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Various nucleophiles; typically carried out in polar solvents.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in:

- The development of complex molecular architectures.

- Reagent roles in various chemical reactions.

Biology

The compound has been investigated for its biological activities, particularly its interactions with biomolecules. Research indicates potential effects on:

- Enzyme modulation.

- Cellular signaling pathways.

Medicine

Ongoing studies explore its therapeutic applications, including:

-

Neuroprotective Effects: Research shows that this compound may reduce dopamine depletion in neuronal models, indicating potential benefits in neurodegenerative disease contexts.

Study Result Neuroprotection in murine models Significant reduction in dopamine depletion compared to controls -

Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Candida albicans 64

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to the synthesis of various intermediates.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common bacterial and fungal strains. Results indicated that the compound effectively inhibits growth at MICs comparable to established antibiotics.

Study 2: Neuroprotective Activity

In a neuroprotection study, administration of the compound to murine models exposed to neurotoxins resulted in a notable decrease in dopamine depletion, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- A 1-methylpyrrole ring (electron-rich aromatic system).

- A flexible methylene-linked methylamine group.

- A hydrochloride salt form enhancing solubility.

Comparison Table 1: Structural Features of Analogous Hydrochloride Salts

Key Observations :

Physical Properties

While melting point data for the target compound are absent, reports melting points for related hydrochlorides:

- A γ-nitro-γ-methyl derivative hydrochloride melts at 194°C (decomp.) .

- A γ-toluidino-n-hexane hydrochloride melts at 82°C .

These values suggest that electron-withdrawing groups (e.g., nitro) increase thermal stability, whereas aliphatic chains (e.g., hexane) lower melting points. The target compound’s pyrrole ring may confer intermediate stability due to its aromaticity.

Research Implications and Gaps

- Crystallography : If structural studies of the target compound exist, tools like SHELXL (for refinement) and ORTEP-3 (for visualization) would be critical .

- Biological Activity : Pyrrole-containing amines often exhibit bioactivity (e.g., enzyme inhibition). The lack of a chlorophenyl group (cf. ) may reduce cytotoxicity compared to imidazole derivatives.

- Data Limitations : The absence of direct experimental data (e.g., melting points, solubility) for the target compound necessitates caution in extrapolating trends from analogues.

Biological Activity

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, neuroprotective, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄ClN, with a molecular weight of approximately 159.65 g/mol. Its structure features a pyrrole ring, which is known for its biological significance and potential interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biochemical pathways, leading to significant biological effects. Ongoing research aims to elucidate the precise mechanisms involved.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. The following table summarizes the minimal inhibitory concentrations (MICs) against selected bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results indicate that the compound's efficacy is comparable to established antibiotics, suggesting its potential application in treating infections caused by resistant strains .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In a study involving murine models exposed to neurotoxins, the compound significantly reduced dopamine depletion compared to control groups. This suggests its potential role in neurodegenerative disease prevention, possibly through the modulation of monoamine oxidase activity .

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound have shown promising results. In vitro studies have revealed its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism underlying this activity may involve apoptosis induction in cancer cells .

Case Study: In Vitro Anticancer Activity

In a controlled study, the compound was tested on human cervical (HeLa) and lung (A549) carcinoma cells at concentrations of 1, 5, and 25 μM using the MTT assay. The results indicated a dose-dependent inhibition of cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a pyrrolidine derivative and methyl iodide, followed by hydrochlorination. Key steps include:

- Nucleophilic Substitution : React 1-methyl-1H-pyrrol-2-ylmethanamine with methyl iodide in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Acidification : Treat the product with HCl gas or concentrated HCl to form the hydrochloride salt.

Optimization parameters include temperature (0–25°C for controlled reactivity), solvent purity, and stoichiometric ratios (1:1.2 amine-to-alkylating agent to minimize side products). Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming the methyl-pyrrole linkage and amine protonation. The pyrrole ring protons appear as distinct multiplet signals (δ 6.0–7.0 ppm), while the methylamine group shows singlet peaks (δ 2.5–3.5 ppm).

- FT-IR : Look for N-H stretches (~2500–3000 cm⁻¹, broad) and C-N stretches (~1200 cm⁻¹).

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or salt formation .

Pitfalls : Overlapping signals in NMR (e.g., methyl groups adjacent to electronegative atoms) may require 2D experiments (COSY, HSQC). Impurity peaks in IR (e.g., residual solvent) can be mitigated by rigorous drying .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and elemental analysis data?

Methodological Answer: Discrepancies often arise from hygroscopicity or residual solvents. Strategies include:

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake to adjust elemental analysis calculations.

- HPLC-MS Coupling : Detect non-UV-active impurities (e.g., inorganic salts) missed by standard HPLC.

- Thermogravimetric Analysis (TGA) : Identify volatile impurities (<1% weight loss at 100°C).

Cross-validation with pharmacopeial standards (e.g., EP/ICH guidelines) ensures compliance with purity thresholds (>98% by HPLC, <0.5% solvent residues) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24h).

- Oxidative stress (3% H₂O₂, 60°C, 8h).

- Analytical Tools : UPLC-PDA for degradation product profiling; mass balance calculations to quantify stability.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between pH, temperature, and degradation rate .

Q. How can computational methods complement experimental data in predicting biological activity or crystallographic behavior?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., amine receptors) using docking software (AutoDock Vina).

- DFT Calculations : Optimize crystal packing models for X-ray data refinement (e.g., ORTEP-III for visualizing thermal ellipsoids) .

- In Silico ADMET : Use platforms like SwissADME to estimate permeability or metabolic stability, reducing reliance on in vivo trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.